Enzymatic Biotransformation: Exclusive Access to (S)-2-Chloropropionic Acid Chiral Building Block
2-Chloroacrylic acid (2-CAA) serves as the exclusive substrate for a novel NADPH-dependent reductase from Burkholderia sp. WS that catalyzes the asymmetric reduction of the C=C double bond to yield (S)-2-chloropropionic acid [(S)-2-CPA] [1]. This enzymatic conversion exploits the α-chloro substituent of 2-CAA, which is absent in acrylic acid and methacrylic acid. The resulting (S)-2-CPA is a critical chiral building block for synthesizing aryloxyphenoxypropionic acid herbicides, where the (R)-isomer possesses herbicidal activity [1]. Traditional resolution of racemic 2-CPA yields a theoretical maximum of only 50% of the desired (S)-enantiomer, whereas the asymmetric reduction of 2-CAA enables a direct, higher-yield route to the single enantiomer [1].
| Evidence Dimension | Accessibility to (S)-2-chloropropionic acid chiral intermediate |
|---|---|
| Target Compound Data | Enzymatically converted to (S)-2-CPA with NADPH co-substrate |
| Comparator Or Baseline | Acrylic acid / Methacrylic acid: Cannot undergo this transformation; lack α-chloro electrophilic site required for the enzymatic reduction pathway |
| Quantified Difference | Qualitative difference: Reaction possible (100% pathway accessibility) vs. impossible (0%) |
| Conditions | Burkholderia sp. WS whole-cell or cell-free enzymatic system with NADPH cofactor |
Why This Matters
For procurement in agrochemical intermediate manufacturing, 2-CAA is irreplaceable for producing chiral (S)-2-CPA via asymmetric reduction, whereas AA and MAA provide no pathway to this high-value herbicide precursor.
- [1] Kurata A, Esaki N, et al. Asymmetric reduction of 2-chloroacrylic acid to (S)-2-chloropropionic acid by a novel reductase from Burkholderia sp. WS. Tetrahedron: Asymmetry, 2004, 15(18): 2837-2839. View Source
